3-Ethyl-4-methyl-3-pyrrolin-2-on

Übersicht

Beschreibung

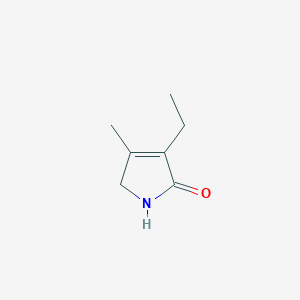

3-Ethyl-4-methyl-3-pyrrolin-2-one: is a five-membered α,β-unsaturated lactam derivative. It has a molecular formula of C7H11NO and a molecular weight of 125.17 g/mol . This compound is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

3-Ethyl-4-methyl-3-pyrrolin-2-one, also known as 3-Ethyl-4-methyl-3-pyrroline-2-one, is primarily used as a precursor for the synthesis of glimepiride , an antidiabetic drug . Glimepiride is a sulfonylurea drug that targets the sulfonylurea receptor 1 (SUR1) on the pancreatic beta cells .

Mode of Action

The compound interacts with its target by being metabolized into active metabolites that bind to the SUR1 receptor. This binding inhibits the efflux of potassium ions, leading to cell depolarization and the opening of voltage-gated calcium channels. The influx of calcium ions triggers the release of insulin from the pancreatic beta cells .

Biochemical Pathways

The action of 3-Ethyl-4-methyl-3-pyrrolin-2-one affects the insulin signaling pathway . By stimulating the release of insulin, it promotes the uptake of glucose into cells, reducing blood glucose levels . The downstream effects include increased glycogenesis, glycolysis, and protein synthesis, and decreased gluconeogenesis .

Pharmacokinetics

It has a high bioavailability and a long half-life, allowing for once-daily dosing .

Result of Action

The primary molecular effect of 3-Ethyl-4-methyl-3-pyrrolin-2-one is the stimulation of insulin release, leading to decreased blood glucose levels . On a cellular level, it promotes the uptake of glucose into cells, particularly muscle and adipose cells .

Action Environment

The action of 3-Ethyl-4-methyl-3-pyrrolin-2-one can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the compound . Additionally, factors such as diet, exercise, and stress levels can influence blood glucose levels and thus the efficacy of the compound . The compound should be stored in a dry environment to maintain its stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Allylamine Route: One of the synthetic routes involves the use of allylamine as a starting material.

4-Methoxybenzylamine Route: Another method employs 4-methoxybenzylamine, utilizing a ring-closing-metathesis strategy.

Industrial Production Methods:

- The industrial production methods for 3-Ethyl-4-methyl-3-pyrrolin-2-one are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: The compound can be reduced under appropriate conditions, but detailed information on the reagents and conditions is limited.

Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be employed.

Substitution: Conditions for substitution reactions would depend on the specific substituents involved.

Major Products:

- The major products formed from these reactions would vary based on the specific reagents and conditions used. For example, oxidation might yield a corresponding carboxylic acid, while reduction could produce an alcohol derivative.

Vergleich Mit ähnlichen Verbindungen

- 3-Ethyl-4-methyl-2-oxo-3-pyrroline

- 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one

Comparison:

- 3-Ethyl-4-methyl-3-pyrrolin-2-one is unique due to its specific structure and the presence of both ethyl and methyl groups on the pyrrolinone ring. This structural uniqueness contributes to its specific reactivity and applications in medicinal chemistry .

Biologische Aktivität

3-Ethyl-4-methyl-3-pyrrolin-2-one (commonly referred to as EMPO) is an organic compound with significant biological activity, primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly the antidiabetic drug glimepiride. This article explores the various aspects of its biological activity, including its pharmacological mechanisms, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

3-Ethyl-4-methyl-3-pyrrolin-2-one has the molecular formula and features a five-membered ring structure containing a nitrogen atom and a carbonyl group. The presence of the pyrrolinone ring is crucial for its biological activity, influencing its reactivity and interaction with biological systems.

Pharmacological Mechanisms

The primary biological activity of EMPO is its involvement in the synthesis of glimepiride, which acts on sulfonylurea receptor 1 (SUR1) located on pancreatic beta cells. This interaction leads to increased insulin release, thereby lowering blood glucose levels. The mechanism can be summarized as follows:

- Binding to SUR1 : EMPO-derived compounds bind to SUR1, stimulating insulin secretion.

- Insulin Release : Enhanced insulin release facilitates glucose uptake by tissues, contributing to glycemic control.

- Potential for Novel Antidiabetic Agents : Researchers are investigating EMPO as a precursor for developing new antidiabetic agents with improved pharmacokinetic profiles .

Synthesis Methods

Several synthetic routes for producing 3-Ethyl-4-methyl-3-pyrrolin-2-one have been documented:

- Condensation Reaction : EMPO can be synthesized through the condensation of 2-phenylethyl isocyanate with appropriate precursors at elevated temperatures (around 150°C). This process yields various derivatives that can be further modified to enhance biological activity .

- Co-Crystallization Studies : Research into co-crystallization with derivatives has provided insights into molecular interactions that could inform future drug design strategies.

Comparative Analysis with Related Compounds

The following table compares 3-Ethyl-4-methyl-3-pyrrolin-2-one with structurally similar compounds:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 3-Methyl-4-pyridinone | Pyridinone | Used in pharmaceuticals; distinct reactivity |

| 5-Methyl-2-pyrrolidinone | Pyrrolidinone | Exhibits different biological activities |

| 3-Ethylpyridine | Pyridine | Commonly used as a solvent; less biologically active |

| 4-Methylpyridine | Pyridine | Known for its role in organic synthesis; varying reactivity based on functional groups |

These compounds differ primarily in their nitrogen positioning and functional groups, which significantly influence their biological activities and chemical behaviors .

Case Studies and Research Findings

Recent studies have highlighted the importance of EMPO in drug development:

- Antidiabetic Applications : A study demonstrated that derivatives of EMPO exhibit potent hypoglycemic activity comparable to glimepiride, suggesting potential for new formulations .

- Mechanistic Insights : Computational studies have elucidated the interaction mechanisms between EMPO derivatives and SUR1, enhancing understanding of their pharmacological effects.

- Environmental Influences : Research indicates that environmental factors such as pH can affect the absorption and efficacy of EMPO in biological systems, emphasizing the need for careful consideration in drug formulation .

Eigenschaften

IUPAC Name |

4-ethyl-3-methyl-1,2-dihydropyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-3-6-5(2)4-8-7(6)9/h3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTNTSVMJWIYTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357558 | |

| Record name | 3-Ethyl-4-methyl-3-pyrrolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-36-9 | |

| Record name | 3-Ethyl-1,5-dihydro-4-methyl-2H-pyrrol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dihydro-3-ethyl-4-methyl-2H-pyrrol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-4-methyl-3-pyrrolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-1,5-dihydro-4-methyl-2H-pyrrol-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKB2C738CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the crystallization of 3-Ethyl-4-methyl-3-pyrrolin-2-one?

A1: Interestingly, attempts to crystallize 3-Ethyl-4-methyl-3-pyrrolin-2-one from an older commercial source resulted in the formation of a unique co-crystal. This co-crystal consists of a 1:1 ratio of 3-Ethyl-4-methyl-3-pyrrolin-2-one and its oxidized derivative, 3-ethyl-4-methyl-3-pyrroline-2,5-dione []. This finding highlights the potential for unexpected molecular interactions even with well-known compounds.

Q2: How does the structure of the co-crystal of 3-Ethyl-4-methyl-3-pyrrolin-2-one and 3-ethyl-4-methyl-3-pyrroline-2,5-dione look like?

A2: The co-crystal forms a unique tetrameric structure within its crystal lattice. Two molecules of 3-Ethyl-4-methyl-3-pyrrolin-2-one dimerize and serve as the core. This dimer is then flanked on each side by a molecule of 3-ethyl-4-methyl-3-pyrroline-2,5-dione. The entire tetramer is held together by hydrogen bonds []. This specific arrangement provides insights into the potential intermolecular interactions of these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.